![molecular formula C14H16BrFN2O2 B6642565 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide
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Overview
Description
4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is commonly known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary functions.
Mechanism of Action
BAY 73-6691 is a selective inhibitor of 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide, an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary functions. 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide is responsible for the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates smooth muscle relaxation and vasodilation. BAY 73-6691 inhibits 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide by binding to the heme group of the enzyme, which prevents the synthesis of cGMP. This results in increased vascular tone and improved pulmonary function.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in the body, which leads to vasodilation and improved pulmonary function. BAY 73-6691 also reduces the levels of endothelin-1, a peptide that constricts blood vessels and increases blood pressure. This results in improved cardiovascular function and reduced blood pressure.
Advantages and Limitations for Lab Experiments
BAY 73-6691 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide, which makes it a useful tool for studying the role of 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide in cardiovascular and pulmonary functions. BAY 73-6691 also has a long half-life, which allows for sustained inhibition of 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide. However, one limitation is that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, BAY 73-6691 is a potent inhibitor of 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide, which may lead to off-target effects.
Future Directions
There are several future directions for the study of BAY 73-6691. One direction is to further investigate its potential therapeutic applications in the treatment of pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease. Another direction is to study its potential use as a neuroprotective agent. Additionally, further research is needed to fully understand the long-term effects and potential off-target effects of BAY 73-6691. Finally, the development of more selective 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide inhibitors may lead to the discovery of new therapeutic targets for the treatment of cardiovascular and pulmonary diseases.
In conclusion, BAY 73-6691 is a selective inhibitor of 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide that has gained attention in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BAY 73-6691 in the treatment of cardiovascular and pulmonary diseases.
Synthesis Methods
The synthesis of BAY 73-6691 involves several steps and requires expertise in organic chemistry. The starting material for the synthesis is 4-bromo-2-fluoroaniline, which is reacted with cyclopropylamine to form N-cyclopropyl-4-bromo-2-fluoroaniline. This intermediate is then reacted with butyryl chloride to form N-cyclopropyl-4-bromo-2-fluoro-N-butrylbenzamide. Finally, this compound is reacted with hydroxylamine-O-sulfonic acid to form BAY 73-6691.
Scientific Research Applications
BAY 73-6691 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a beneficial effect on cardiovascular and pulmonary functions, making it a potential treatment for diseases such as pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease. BAY 73-6691 has also been studied for its potential use in the treatment of erectile dysfunction and as a neuroprotective agent.
properties
IUPAC Name |
4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN2O2/c15-9-3-6-11(12(16)8-9)14(20)17-7-1-2-13(19)18-10-4-5-10/h3,6,8,10H,1-2,4-5,7H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYTMFFZWTFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCNC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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